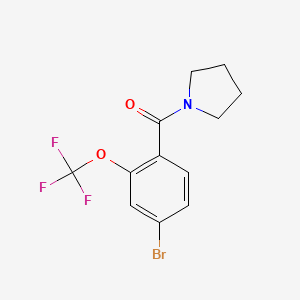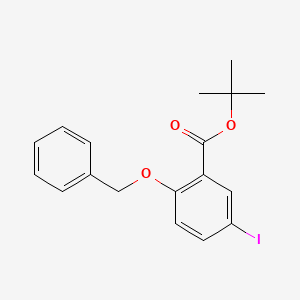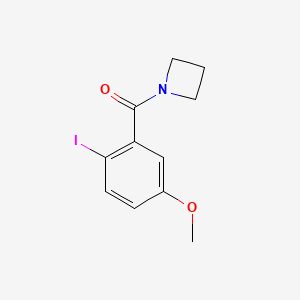
tert-Butyl 5-iodo-2-isobutoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 5-iodo-2-isobutoxybenzoate: is an organic compound that belongs to the class of benzoates. It is characterized by the presence of an iodine atom at the 5-position and an isobutoxy group at the 2-position on the benzoate ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 5-iodo-2-isobutoxybenzoate typically involves the iodination of a precursor benzoate compound. One common method is the electrophilic aromatic substitution reaction, where an iodine source, such as iodine monochloride (ICl) or N-iodosuccinimide (NIS), is used to introduce the iodine atom at the desired position on the aromatic ring. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3), to enhance the electrophilicity of the iodine source.
Industrial Production Methods: Industrial production of this compound may involve large-scale iodination processes using similar reagents and conditions as described above. The process is optimized for high yield and purity, often involving multiple purification steps such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl 5-iodo-2-isobutoxybenzoate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction Reactions: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of tert-Butyl 2-isobutoxybenzoate.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium azide (NaN3) or potassium thiolate (KSR) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are used.
Major Products Formed:
Substitution Reactions: Products include tert-Butyl 5-azido-2-isobutoxybenzoate or tert-Butyl 5-thio-2-isobutoxybenzoate.
Oxidation Reactions: Products may include tert-Butyl 5-iodo-2-isobutoxybenzoic acid.
Reduction Reactions: The major product is tert-Butyl 2-isobutoxybenzoate.
Wissenschaftliche Forschungsanwendungen
tert-Butyl 5-iodo-2-isobutoxybenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound can be used in the study of biological pathways and mechanisms, particularly those involving iodine-containing compounds.
Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of tert-Butyl 5-iodo-2-isobutoxybenzoate involves its reactivity towards various nucleophiles and electrophiles. The iodine atom at the 5-position is highly reactive, making it a suitable site for substitution reactions. The isobutoxy group at the 2-position provides steric hindrance, influencing the compound’s reactivity and selectivity in chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reacting species.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl 5-iodo-2-isobutoxybenzoate can be compared with other similar compounds, such as:
tert-Butyl 5-bromo-2-isobutoxybenzoate: Similar structure but with a bromine atom instead of iodine. It exhibits different reactivity due to the difference in halogen size and electronegativity.
tert-Butyl 5-chloro-2-isobutoxybenzoate: Contains a chlorine atom, leading to different chemical properties and reactivity.
tert-Butyl 5-fluoro-2-isobutoxybenzoate: The presence of a fluorine atom results in unique reactivity patterns compared to iodine.
The uniqueness of this compound lies in the presence of the iodine atom, which is larger and more polarizable than other halogens, leading to distinct reactivity and applications.
Eigenschaften
IUPAC Name |
tert-butyl 5-iodo-2-(2-methylpropoxy)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21IO3/c1-10(2)9-18-13-7-6-11(16)8-12(13)14(17)19-15(3,4)5/h6-8,10H,9H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYHGQLAWJHLLQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=C(C=C(C=C1)I)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21IO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














